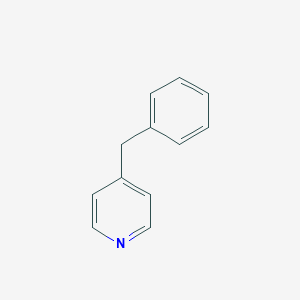

4-Benzylpyridine

Overview

Description

4-Benzylpyridine (C₁₂H₁₁N) is a heterocyclic aromatic compound consisting of a pyridine ring substituted with a benzyl group at the 4-position. It is synthesized via cross-coupling reactions, such as the palladium-catalyzed coupling of pyridylboronic acids with benzylic substrates, achieving yields up to 72% under optimized conditions . The compound is notable for its pKa of 26.7, which reflects its moderate basicity compared to other pyridine derivatives .

This compound exhibits significant biological relevance, particularly as an inhibitor of cytochrome P450 2B6 (CYP2B6), a key enzyme in drug metabolism. Structural studies reveal its binding to CYP2B6 through hydrophobic interactions and shape complementarity, making it a template for inhibitor design . Additionally, it serves as a ligand in catalytic systems, such as the Mn(TPP)Cl/NaOCl epoxidation of propylene, where it enhances reaction efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzylpyridine can be synthesized through several methods. One common method involves the Pd-catalyzed C(sp³)–H arylation of 4-picoline with aryl halides. This reaction uses a simple Pd(PPh₃)₄ catalyst and Cs₂CO₃ as the base, providing high yields without the need for strong organometallic reagents . Another method involves the reaction of benzyl chloride with pyridine under specific conditions .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified by distillation under reduced pressure and further refined through recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Benzylpyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzylpyridinium salts.

Reduction: Hydrogenation of this compound can yield 4-benzylpiperidine.

Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or ruthenium complexes are used for hydrogenation.

Major Products:

Oxidation: Benzylpyridinium salts.

Reduction: 4-Benzylpiperidine.

Substitution: Various substituted pyridines depending on the introduced functional group.

Scientific Research Applications

Medicinal Chemistry

4-Benzylpyridine and its derivatives have been extensively studied for their pharmacological properties. They are known to act as selective N-methyl-D-aspartate (NMDA) antagonists, which are crucial in treating neurological disorders.

Pharmacological Properties

- Dopamine Receptor Antagonism : Some derivatives exhibit activity as dopamine receptor antagonists, which may be beneficial in treating psychosis and other psychiatric conditions .

- Monoamine Releasing Agent : It acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine, making it a candidate for further research in neuropharmacology .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds.

Material Science

In material science, this compound is utilized for developing new materials with specific properties.

Applications in Coatings and Polymers

- The compound is used as a raw material in the production of specialty coatings and polymers, enhancing their chemical resistance and stability .

Case Study 1: Neuropharmacological Research

A study investigated the effects of this compound derivatives on dopaminergic systems. The findings indicated that certain derivatives could effectively modulate dopamine release, suggesting potential therapeutic uses in treating disorders like schizophrenia .

Case Study 2: Synthesis of Benzylpyridine Derivatives

Research focused on optimizing the synthesis of benzylpyridine derivatives through various reaction conditions. The results demonstrated that specific solvents and catalysts significantly improved yields, showcasing the compound's versatility in organic synthesis .

Mechanism of Action

The mechanism of action of 4-Benzylpyridine involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The benzyl group enhances its binding affinity to hydrophobic pockets within the enzyme . In coordination chemistry, it acts as a ligand, forming complexes with metal ions and influencing their reactivity .

Comparison with Similar Compounds

Structural Isomers: 2- and 3-Benzylpyridine

The position of the benzyl group on the pyridine ring significantly impacts biological activity. 4-Benzylpyridine induces hepatic CYP450 isoforms (P450b/e and P450c/d) in rats at 300% of control levels , far exceeding its isomers:

- 3-Benzylpyridine achieves only 71.4% of this compound’s induction capacity.

- 2-Benzylpyridine induces CYP450 at 43.9% of this compound’s potency .

Electronic effects also differ: this compound’s pKa (26.7) is lower than 3-benzylpyridine (30.1), indicating enhanced acidity due to resonance stabilization of the conjugate acid in the para-substituted isomer .

Substituted Derivatives: 4-(4-Chlorobenzyl)pyridine (CBP) and 4-(4-Nitrobenzyl)pyridine (NBP)

Electron-withdrawing substituents on the benzyl group alter inhibitory potency against CYP2B6:

| Compound | Substituent | Key Binding Features | Relative Potency |

|---|---|---|---|

| This compound | Benzyl | Hydrophobic interactions, shape complementarity | Baseline (IC₅₀: Submicromolar) |

| CBP | 4-Chlorobenzyl | Increased steric bulk, enhanced halogen interactions | Higher than BP |

| NBP | 4-Nitrobenzyl | Strong electron-withdrawing effects, larger footprint | Most potent |

Co-crystallization studies show that while This compound relies on hydrophobicity, CBP and NBP exploit additional electrostatic interactions with CYP2B6’s active site, improving binding affinity .

Alkyl-Substituted Pyridines: 4-tert-Butylpyridine

Compared to this compound, 4-tert-butylpyridine induces CYP450 isoforms less effectively. In male rats, it primarily induces P450b at ~50% of this compound’s potency and shows minimal induction of P450c/d . This highlights the benzyl group’s superior capacity to modulate enzyme expression over bulkier alkyl chains.

Reactivity in Chemical Transformations

In sulfonylation reactions, This compound reacts efficiently (yields >80%) under mild conditions (3–6 hours), outperforming 4-alkylpyridines with hydrocarbon side chains (e.g., 4-tert-butylpyridine), which require longer reaction times . The benzyl group’s π-electron system likely stabilizes transition states, enhancing reactivity.

Tables

Table 1: CYP450 Induction by Benzylpyridine Isomers in Rats

| Compound | Total CYP450 Induction (% of Control) | Key Induced Isozymes |

|---|---|---|

| This compound | 300% | P450b/e, P450c/d |

| 3-Benzylpyridine | 214% | P450b/e |

| 2-Benzylpyridine | 132% | P450b/e |

Biological Activity

4-Benzylpyridine (4-BP) is a compound that has garnered attention in pharmacological research due to its interactions with various biological systems, particularly its role as an inhibitor of cytochrome P450 enzymes and potential therapeutic applications. This article reviews the biological activities of 4-BP, focusing on its mechanisms of action, structural characteristics, and implications in drug metabolism and disease treatment.

Chemical Structure and Properties

This compound is an aromatic heterocyclic compound characterized by a pyridine ring substituted with a benzyl group at the 4-position. Its chemical formula is CHN, and it has a molecular weight of 173.21 g/mol. The compound's structure allows for significant interactions with various biological targets, particularly enzymes involved in drug metabolism.

Inhibition of Cytochrome P450 Enzymes

One of the most studied aspects of 4-BP is its inhibitory effect on cytochrome P450 2B6 (CYP2B6), an enzyme crucial for the metabolism of many drugs. Research has demonstrated that 4-BP acts as a potent and selective inhibitor of CYP2B6, which is involved in the metabolism of clinically significant drugs such as bupropion and efavirenz.

Structural Studies

Recent studies have elucidated the crystal structure of CYP2B6 in complex with 4-BP, revealing insights into how this compound binds to the enzyme. The binding involves hydrophobic interactions and specific conformational changes in the enzyme's active site, primarily involving residues such as Phe206 and Phe297 .

Alzheimer’s Disease Research

Emerging research indicates that derivatives of this compound may serve as dual inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. A study reported the synthesis of benzylpyridinium derivatives that exhibited significant inhibitory activity against both AChE and BuChE, highlighting their potential as therapeutic agents for cognitive disorders .

Antiviral Activity

Additionally, compounds related to this compound have shown promise in antiviral applications. Specifically, some derivatives have been identified to possess inhibitory effects on HIV-1 reverse transcriptase, suggesting potential for development into antiviral therapies .

Case Study: CYP2B6 Inhibition Potency

A comparative analysis was conducted to evaluate the inhibition potency of various pyridine derivatives against CYP2B6 using 7-ethoxy-4-trifluoromethylcoumarin as a substrate. The results indicated that 4-BP exhibited a significantly lower IC50 value compared to other tested compounds, underscoring its potential utility in drug design aimed at modulating CYP2B6 activity .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| This compound | 0.3 | Competitive inhibition |

| 4-Nitrobenzylpyridine | 0.5 | Competitive inhibition |

| Control | >10 | No inhibition |

Q & A

Basic Research Questions

Q. How is 4-Benzylpyridine synthesized and characterized in laboratory settings?

Synthesis involves refluxing this compound N-oxide with acetic anhydride under nitrogen, followed by extraction (CHCl₃), purification via column chromatography, and characterization using NMR, IR, and gas-liquid chromatography (GLC) . Purity is validated by GC analysis (>99%), and structural confirmation is achieved by comparing spectral data with authentic samples .

Q. What safety protocols are recommended when handling this compound in research?

Key protocols include:

- Use of nitrile or neoprene gloves tested to EN 374 standards, protective eyewear, and lab coats .

- Avoidance of inhalation/skin contact; work in a fume hood with proper ventilation .

- Post-handling decontamination: Wash hands with soap, dispose of waste via certified chemical disposal services .

Q. What are the physicochemical properties of this compound relevant to experimental design?

Key properties include:

- Molecular formula: C₁₂H₁₁N; molecular weight: 169.22 g/mol .

- Stability: Degrades under strong acidic/alkaline conditions; store in inert atmospheres at -20°C for long-term stability .

- Solubility: Miscible with organic solvents (e.g., CHCl₃, DMSO); limited aqueous solubility .

Advanced Research Questions

Q. How does this compound interact with Cytochrome P450 2B6 (CYP2B6), and what structural insights are available?

this compound binds to the CYP2B6 active site, inducing conformational changes in residues Phe206 and Phe297. X-ray crystallography (2.0–2.3 Å resolution) reveals competitive inhibition via π-π stacking and hydrophobic interactions . Mutagenesis studies show that residue Ile114 modulates binding affinity .

Q. What methodological approaches resolve contradictions in reported metabolic or inhibitory effects of this compound?

- Systematic validation : Cross-validate results using orthogonal techniques (e.g., LC-MS for metabolite identification, surface plasmon resonance for binding kinetics) .

- Data reconciliation : Address purity discrepancies (e.g., GC vs. HPLC) by standardizing synthesis protocols .

- Species-specificity : Compare inhibition profiles across species (e.g., human vs. rat CYP2B6) using molecular docking simulations .

Q. What role does this compound play in enzyme inhibition studies, particularly for CYP enzymes?

It serves as a model inhibitor for CYP2B6, with dose-dependent inhibition (IC₅₀ ~15–25 µM). Mechanistic studies use time-dependent inactivation assays and co-crystallization to probe active-site dynamics . Its structural analogs (e.g., 4-(4-nitrobenzyl)pyridine) are employed to study steric and electronic effects on inhibition .

Q. Methodological Considerations

- Experimental Design : Optimize reaction conditions (e.g., nitrogen atmosphere for synthesis) to minimize oxidation byproducts .

- Data Analysis : Use software like SHELXL for crystallographic refinement and Gaussian for molecular dynamics simulations .

- Toxicity Assessment : While acute toxicity data are limited, prioritize in vitro assays (e.g., Ames test, hepatocyte viability) for preliminary risk assessment .

Properties

IUPAC Name |

4-benzylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOLXXRVIFGDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062188 | |

| Record name | Pyridine, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2116-65-6 | |

| Record name | 4-Benzylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2116-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002116656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-BENZYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BENZYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P29GQM0OH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.